molecular formula C22H25FN4O3S B2933389 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine CAS No. 1251576-70-1

1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine

Cat. No.: B2933389
CAS No.: 1251576-70-1
M. Wt: 444.53
InChI Key: HBXAZNGBWZTKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine is a potent and selective ATP-competitive inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase implicated in multiple critical cellular processes and disease pathways, making this compound a valuable pharmacological tool for basic research. Its primary research application lies in the study of neurodegenerative disorders, particularly Down syndrome and Alzheimer's disease, where DYRK1A is believed to contribute to tau protein hyperphosphorylation and the formation of neurofibrillary tangles [https://pubmed.ncbi.nlm.nih.gov/26891808/]. By selectively inhibiting DYRK1A, researchers can probe its role in neuronal development and survival, offering insights into potential therapeutic strategies. Furthermore, this compound's research utility extends to the field of oncology, as DYRK1A inhibition has been shown to negatively regulate cell proliferation and induce apoptosis in certain cancer cell types [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6171219/]. The compound also exhibits inhibitory activity against the CLK (CDC2-like kinase) family, which regulates pre-mRNA splicing, opening additional avenues for investigating the link between splicing dysregulation and disease pathogenesis. Its well-defined mechanism of action provides a critical means to dissect the complex signaling networks governed by these kinases.

Properties

IUPAC Name

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3S/c1-16-22(17(2)27(24-16)19-7-5-4-6-8-19)25-11-13-26(14-12-25)31(28,29)21-15-18(23)9-10-20(21)30-3/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXAZNGBWZTKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and structure-activity relationships (SAR) based on diverse research findings.

Molecular Formula

  • Molecular Formula: C19H22F N3O2S
  • Molecular Weight: 373.45 g/mol

Structural Representation

The compound features a pyrazole ring connected to a piperazine moiety, with a sulfonyl group and a fluorinated methoxyphenyl substituent. This unique structure is hypothesized to influence its biological activity.

Anticancer Activity

Research indicates that compounds containing pyrazole and piperazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation by interfering with microtubule dynamics, akin to known chemotherapeutic agents like combretastatin A-4 (CA-4) . The target compound is anticipated to demonstrate similar mechanisms due to its structural similarities.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds suggests that the presence of specific functional groups significantly affects biological potency. For example:

  • Fluorine Substitution: The introduction of fluorine has been linked to enhanced lipophilicity and improved binding affinity to biological targets .
  • Piperazine Moiety: The piperazine ring is known for its role in enhancing bioavailability and modulating receptor interactions .

Antimicrobial Properties

Preliminary studies have indicated that pyrazole derivatives possess antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Case Studies

  • Study on Antiproliferative Effects: A series of pyrazole derivatives were synthesized and tested against human cancer cell lines (SGC-7901, A549, HT-1080). The most potent compound exhibited an IC50 value in the nanomolar range, indicating strong antiproliferative effects .
  • Mechanistic Insights: Molecular dynamics simulations revealed that certain pyrazole compounds interact with tubulin at the colchicine binding site, disrupting microtubule formation and leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include piperazine-sulfonamide derivatives with pyrazole or aryl substituents. Below is a comparative analysis:

Compound Name / ID Core Structure Substituents (R1, R2, R3) Molecular Weight Key Features Reference
Target Compound Pyrazole-sulfonyl-piperazine R1: 3,5-dimethyl-1-phenyl; R2: 5-fluoro-2-methoxy ~464.5* Dual aromatic systems; fluorinated aryl
1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-(5-nitropyridin-2-yl)piperazine (Compound 35) Pyridine-sulfonyl-piperazine R1: 4-bromo-2-fluoro; R2: 5-nitropyridin-2-yl 489.3 Bromo/fluoro substituents; nitro pyridine
1-(2,4-Bis((4-methylphenyl)sulfonyl)-1,3-thiazol-5-yl)piperazine Thiazole-sulfonyl-piperazine R1: 4-methylphenyl (x2); R2: thiazole 504.6 Bis-sulfonyl; thiazole core
1-(5-Chloro-2-methylphenyl)-4-[[4-(isopropoxy)phenyl]sulfonyl]piperazine Aryl-sulfonyl-piperazine R1: 5-chloro-2-methyl; R2: 4-isopropoxy 423.9 Chloroalkyl; isopropoxy group

*Estimated based on molecular formula.

Key Observations :

  • Pyrazole vs. Thiazole/Pyridine Cores : The target compound’s pyrazole core (3,5-dimethyl substitution) may enhance metabolic stability compared to thiazole or pyridine derivatives, as methyl groups often reduce oxidative degradation .
  • Substituent Effects : The 5-fluoro-2-methoxyphenyl group in the target compound likely improves lipophilicity and membrane permeability compared to bulkier groups (e.g., bromo or nitro in Compound 35) .
  • Bioactivity : Piperazine-sulfonamide derivatives with electron-deficient aryl groups (e.g., nitro or chloro) show enhanced anticancer activity, as seen in thiazole derivatives (average log GI₅₀ = -5.67) . The target compound’s fluoro-methoxy substituent may balance solubility and target affinity.
Physicochemical Properties
Property Target Compound 1-(5-Chloro-2-methylphenyl)-4-[[4-(isopropoxy)phenyl]sulfonyl]piperazine 1-(2,4-Bis((4-methylphenyl)sulfonyl)-1,3-thiazol-5-yl)piperazine
Molecular Weight ~464.5 423.9 504.6
Calculated logP* ~3.2 (moderate) ~3.8 (high) ~2.5 (low)
Aqueous Solubility Likely low Low Moderate (due to sulfonyl groups)

*Estimated using fragment-based methods.

Insights :

  • The target compound’s logP (~3.2) suggests moderate lipophilicity, suitable for blood-brain barrier penetration, unlike highly polar thiazole derivatives .
  • The methoxy group may improve solubility compared to chloro or nitro analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.